![molecular formula C16H10N3Na3O10S3 B108087 Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate CAS No. 17716-41-5](/img/structure/B108087.png)
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate, also known as Acid Orange 7, is a synthetic dye commonly used in the textile industry. It is a water-soluble anionic dye that belongs to the azo dye family. Acid Orange 7 has a wide range of applications, including dyeing of wool, silk, and nylon, as well as coloring of paper and leather.
作用機序
The mechanism of action of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is not fully understood. It is believed to bind to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to induce apoptosis in cancer cells. However, the exact mechanism of these effects is still under investigation.
生化学的および生理学的効果
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been shown to have both beneficial and harmful effects on living organisms. It has been shown to have antioxidant and anti-inflammatory effects, as well as to induce apoptosis in cancer cells. However, it has also been shown to have toxic effects on aquatic organisms and to cause DNA damage in human cells. The exact biochemical and physiological effects of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 depend on the dose and duration of exposure, as well as the type of organism being studied.
実験室実験の利点と制限
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also water-soluble and can be easily dissolved in aqueous solutions. However, Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 also has several limitations. It has been shown to have toxic effects on living organisms, which can limit its use in certain experiments. It is also not very specific in its binding to proteins and nucleic acids, which can lead to false-positive results.
将来の方向性
There are several future directions for research on Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7. One area of research is the development of more specific and sensitive biological stains that can be used in microscopy and gel electrophoresis. Another area of research is the investigation of the toxic effects of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 on living organisms and the development of safer alternatives. Finally, the mechanism of action of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 and its potential use as a therapeutic agent for various diseases, such as cancer, should be further investigated.
Conclusion:
In conclusion, Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is a synthetic dye with a wide range of applications in the textile industry. It has also been extensively studied for its biological and chemical properties. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has several advantages for use in lab experiments, but also has limitations and potential toxic effects on living organisms. Future research on Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 should focus on the development of safer alternatives and the investigation of its potential therapeutic applications.
合成法
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 can be synthesized by the diazotization of 4-aminonaphthalene-2-sulfonic acid followed by coupling with 4-aminobenzenesulfonic acid. The resulting product is then oxidized to form the final compound. The synthesis method of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is well-established and has been extensively studied in the literature.
科学的研究の応用
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been widely used as a biological stain due to its ability to bind to proteins and nucleic acids. It has been used for the detection of DNA and RNA in gel electrophoresis, as well as for the staining of cells and tissues in microscopy. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has also been used as a pH indicator in chemical reactions and as a colorimetric reagent for the detection of various analytes.
特性
CAS番号 |
17716-41-5 |
|---|---|
製品名 |
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
分子式 |
C16H10N3Na3O10S3 |
分子量 |
503.5 g/mol |
IUPAC名 |
trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13N3O10S3.3Na/c17-12-7-11(31(24,25)26)5-8-6-13(32(27,28)29)15(16(20)14(8)12)19-18-9-1-3-10(4-2-9)30(21,22)23;;;/h1-7,20H,17H2,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChIキー |
PXRHUEYMJGSGOS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])N)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



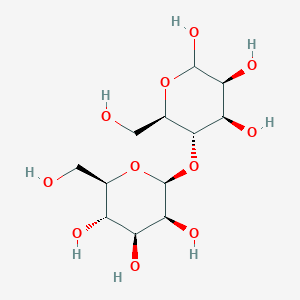
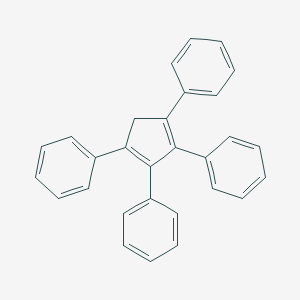
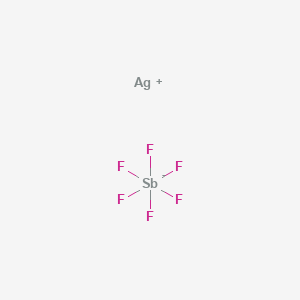
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
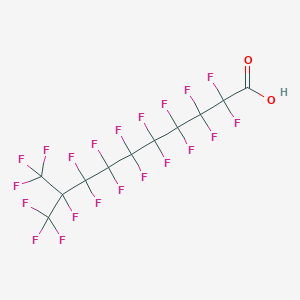
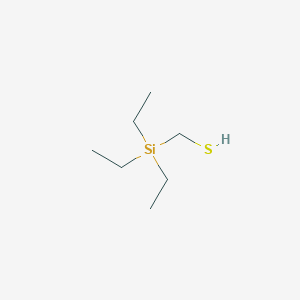
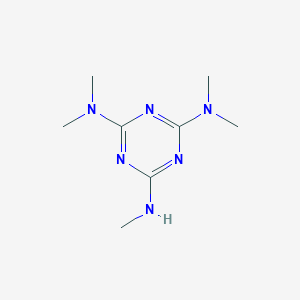
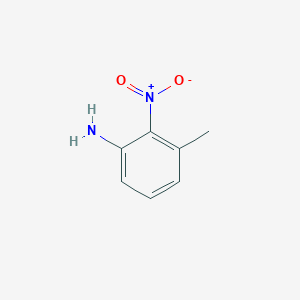
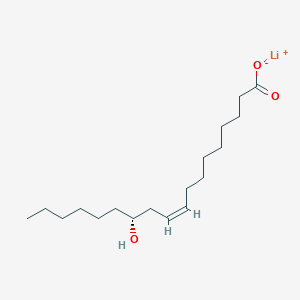
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
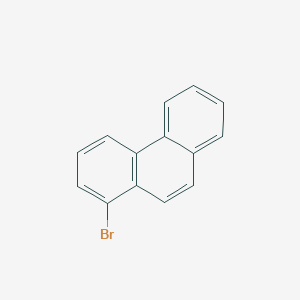
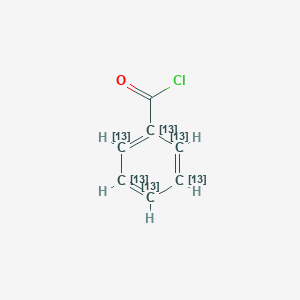
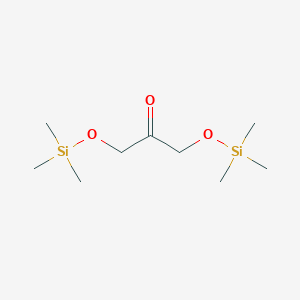
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)